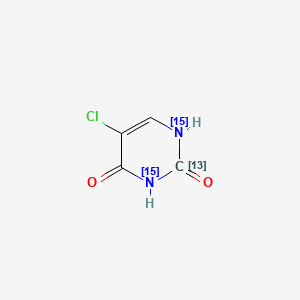

5-Chlorouracil-15N2,13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chlorouracil-15N2,13C is a labeled analogue of 5-Chlorouracil, a derivative of uracil. This compound is used primarily in research settings, particularly in the fields of proteomics and metabolomics. The isotopic labeling with nitrogen-15 and carbon-13 allows for detailed tracking and analysis in various biochemical and molecular biology experiments .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Chlorouracil-15N2,13C typically involves the chlorination of uracil. The process can be summarized as follows :

Mixing Uracil with Solvent and Catalyst: Uracil is mixed with a suitable solvent and a catalyst. The mixture is heated to a temperature range of 75-85°C and maintained for 25-35 minutes.

Addition of Chlorinating Reagent: A chlorinating reagent is added to the mixture, which is then cooled to 50-60°C and maintained for 10-13 hours.

Crystallization: The mixture is allowed to cool to room temperature, leading to the precipitation of primary crystals.

Drying: The primary crystals are dried to obtain crude 5-Chlorouracil.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of isotopic labeling and organic synthesis are applied. The process involves the incorporation of isotopically labeled precursors during the synthesis of 5-Chlorouracil .

化学反应分析

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

5-Chlorouracil-<sup>15</sup>N<sub>2</sub>,<sup>13</sup>C is critical for quantifying 5-FU and its metabolites in biological matrices. Key parameters include:

The isotopic label eliminates matrix effects observed with unlabeled 5-chlorouracil, which previously caused underestimation of 5-FU concentrations due to signal suppression .

Reactivity in Biological Matrices

- Plasma and Urine : 5-Chlorouracil-<sup>15</sup>N<sub>2</sup>,<sup>13</sup>C remains stable during sample preparation (e.g., protein precipitation, solid-phase extraction) and does not degrade under enzymatic treatment .

- Thermal Stability : No decomposition observed at 70°C during evaporation under nitrogen .

Chemical Interactions

- Acts as a non-reactive internal standard due to isotopic inertness, avoiding participation in metabolic pathways .

- Distinct chromatographic separation from 5-FU ensures no co-elution interference .

Tumor Microdialysis Models

In studies monitoring 5-FU distribution during continuous infusion, 5-Chlorouracil-<sup>15</sup>N<sub>2</sup>,<sup>13</sup>C enabled precise measurement of tumor extracellular fluid concentrations. Key findings include:

- Tumor 5-FU concentrations increased by 40–60% over 5 days .

- Circadian fluctuations in tumor 5-FU levels (higher at night) were detectable due to the internal standard’s consistency .

Eniluracil Combination Therapy

When co-administered with eniluracil (a DPD inhibitor), the labeled compound validated 5-FU’s prolonged half-life (6.4±2.6 hrs vs. 0.19±0.1 hrs without eniluracil) .

科学研究应用

Chemical Properties and Mechanism of Action

5-Chlorouracil-15N2,13C possesses a chlorine atom at the 5-position of the uracil ring, along with isotopic labeling using nitrogen-15 and carbon-13. This isotopic labeling allows for precise tracking in biochemical experiments. The compound primarily acts by incorporating into nucleic acids, where it disrupts DNA and RNA synthesis by inhibiting thymidylate synthase, an essential enzyme for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it particularly relevant in cancer research .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Cancer Research

- Mechanistic Studies : The compound is utilized to study the mechanisms of action of chemotherapeutic agents like 5-fluorouracil. It helps in understanding how these drugs affect tumor cells at the molecular level .

- Pharmacokinetics : Research has employed microdialysis techniques to monitor the pharmacokinetics of 5-fluorouracil in tumor tissues. The use of this compound as an internal standard has improved the accuracy of these studies by addressing matrix effects observed during analysis .

Biochemical Pathway Analysis

- Nucleic Acid Research : The compound serves as a tracer in studies investigating DNA and RNA synthesis and repair mechanisms. It allows researchers to track the incorporation of nucleotides into nucleic acids in live cells .

- Metabolomics : In metabolomic studies, this compound is used to trace metabolic pathways involving pyrimidine metabolism, providing insights into cellular metabolism under various conditions .

Drug Development

- Analytical Methods : The compound is employed in developing bioanalytical methods for quantifying nucleoside analogues and their metabolites in biological samples. Its isotopic labeling enhances sensitivity and specificity in detection methods such as mass spectrometry .

- Diagnostic Tools : Research into cancer diagnostics has utilized this compound to improve the detection and quantification of relevant biomarkers associated with nucleic acid metabolism .

Case Studies and Findings

Several studies illustrate the diverse applications of this compound:

- Pharmacokinetic Studies : A study involving patients undergoing continuous infusion of 5-fluorouracil demonstrated that using this compound as an internal standard improved the quantification accuracy of drug concentrations in tumor tissues compared to plasma samples. This research highlighted the importance of monitoring drug levels for optimizing therapeutic strategies .

- Mechanistic Insights : Another investigation focused on how this compound could elucidate the interactions between nucleoside analogues and enzymes involved in nucleotide metabolism. This study provided insights into potential resistance mechanisms against chemotherapeutic agents .

作用机制

The mechanism of action of 5-Chlorouracil-15N2,13C involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound disrupts the synthesis of thymidine, leading to cell cycle arrest and apoptosis .

相似化合物的比较

Similar Compounds

5-Fluorouracil: Another uracil derivative used in cancer treatment.

5-Bromouracil: A bromine-substituted analogue of uracil.

5-Iodouracil: An iodine-substituted analogue of uracil.

Uniqueness

5-Chlorouracil-15N2,13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopic labeling distinguishes it from other similar compounds, making it particularly valuable in studies requiring detailed molecular insights .

生物活性

5-Chlorouracil-15N2,13C is a stable isotope-labeled derivative of 5-chlorouracil, a compound known for its biological activity, particularly in the context of cancer treatment. This compound is utilized in various biochemical and pharmacological studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biological systems. The molecular formula for this compound is C₃¹³CH₃Cl¹⁵N₂O₂, with a molecular weight of 149.51 g/mol.

5-Chlorouracil functions primarily as an antitumor agent through its role as a pyrimidine analog. It interferes with nucleic acid synthesis by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair. This inhibition leads to the disruption of cellular proliferation, particularly in rapidly dividing cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in therapeutic applications. Studies indicate that the compound exhibits significant variability in absorption and metabolism among individuals, which can influence its therapeutic outcomes.

Case Study 1: Combination Therapy with Capecitabine

A notable application of this compound is in combination therapies involving capecitabine, a prodrug that converts to 5-fluorouracil (5-FU). In a study examining the FOLFOX regimen (folinic acid, 5-FU, and oxaliplatin), it was found that the incorporation of isotopically labeled compounds like 5-Chlorouracil enhances the understanding of metabolic pathways and therapeutic monitoring through advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) .

| Compound | Role | Mechanism |

|---|---|---|

| 5-Chlorouracil | Antitumor agent | Inhibits thymidylate synthase |

| Capecitabine | Prodrug of 5-FU | Converted to active 5-FU in the body |

| Oxaliplatin | Chemotherapy agent | Platinum-based drug that enhances efficacy |

Case Study 2: Metabolomic Profiling

In another study focusing on the metabolomic effects of chemotherapy on lung tissue, researchers utilized this compound to track changes in metabolite profiles during treatment. The findings highlighted the compound's role in elucidating metabolic alterations associated with drug administration routes and their implications for therapeutic efficacy .

In Vivo Studies

Recent research has demonstrated that myeloperoxidase can generate metabolites from 5-chlorouracil, indicating potential pathways for its biological activity within inflammatory contexts . Additionally, studies have shown that phagocytes can produce mutagenic derivatives from chlorouracil compounds, suggesting a broader scope of biological interactions beyond antitumor effects .

Analytical Techniques

The use of stable isotope labeling in compounds like this compound facilitates advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise quantification and monitoring of drug metabolism and efficacy in clinical settings .

属性

IUPAC Name |

5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-XZQGXACKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。